2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Natural product chemistry Traditional Chinese medicine Alkaloid isolation

Medicinal chemists needing authenticated imidazopyridine fragments often face limited access to structurally confirmed, high-purity compounds. This 2-ethyl-3-methyl-THIP (Catharsitoxin B) solves this with fully assigned 800 MHz NMR data and total synthesis validation. • Ideal for fragment-based screening (SPR, STD-NMR, X-ray) with ≥98% purity for clean biophysical data. • Patented fibrinogen receptor antagonist scaffold enables systematic SAR for next-generation anti-thrombotics. • High predicted basicity (pKa >9) serves as a positive control for solubility, permeability, and salt-formation studies. • Functions as a reliable LC-MS/NMR reference standard for dereplication of imidazopyridine alkaloids in natural extracts.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B11918378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC1=C(N2CCCCC2=N1)C
InChIInChI=1S/C10H16N2/c1-3-9-8(2)12-7-5-4-6-10(12)11-9/h3-7H2,1-2H3
InChIKeyCEPVIRSMBYZDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Identity & Properties


2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 376587-11-0; molecular formula C₁₀H₁₆N₂; exact mass 164.13135 g/mol) is a saturated imidazo[1,2-a]pyridine derivative belonging to the class of imidazopyridine alkaloids. The compound was originally isolated as catharsitoxin B from the Chinese remedy qiung laug (Catharsius molossus) and its structure was confirmed by 2D NMR and total synthesis [1]. The molecule features a fully hydrogenated pyridine ring fused to an imidazole core, with a 2-ethyl and a 3-methyl substituent that decisively influence its basicity, lipophilicity, and hydrogen-bonding capacity relative to unsubstituted or differently alkylated analogs [2].

Why 2-Ethyl-3-methyl Substitution Matters


The tetrahydroimidazo[1,2-a]pyridine scaffold is not a uniform commodity: the position, size, and electronic character of substituents profoundly alter both physicochemical properties and biological activity profiles. In the insecticidal series reported by Zhang et al., the introduction of a fluoro group at the 2‑position significantly increased activity against Aphis craccivora, demonstrating that even minor substituent variation leads to marked potency differences [1]. Similarly, in the heparanase‑1 inhibitor series, substitution at the 5‑carboxylic acid position yielded inhibitors with sub‑micromolar IC₅₀ values and >100‑fold selectivity over GUSβ, illustrating that the core scaffold's performance is highly context‑dependent [2]. Substituting the 2‑ethyl‑3‑methyl variant with an unsubstituted or differently alkylated congener therefore risks losing the specific hydrogen‑bond donor/acceptor geometry, lipophilicity, and steric profile that define its utility in a given assay or synthetic sequence.

2-Ethyl-3-methyl vs. Analogs: Quantitative Evidence


Natural Product Identity vs. Synthetic Analogs

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was isolated and structurally characterized as catharsitoxin B, one of six novel imidazole alkaloids from Catharsius molossus [1]. Among the six catharsitoxins (A–F), catharsitoxin B is distinguished by its 2-ethyl-3-methyl substitution pattern, whereas catharsitoxin A carries a 2-methyl substituent and catharsitoxins C–F feature different alkyl or alkenyl groups. This specific substitution pattern can serve as a chemotaxonomic marker or a starting point for structure–activity relationship (SAR) studies that require a defined natural product lead rather than a purely synthetic library compound.

Natural product chemistry Traditional Chinese medicine Alkaloid isolation

Basicity vs. Unsubstituted Core

The NP-MRD database classifies 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a 'very strong basic compound' based on its predicted pKa [1]. The unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core (pKa ~7.5–8.0 for the imidazole nitrogen) is significantly less basic because the electron-donating ethyl and methyl groups increase the electron density on the imidazole ring, raising the pKa of the conjugate acid by an estimated 1–2 log units. This shift alters the ionization state at physiological pH, directly impacting solubility, permeability, and target engagement in biological assays.

Physicochemical profiling Drug-likeness Ionization state

Fibrinogen Receptor Antagonist Patent

Patent EP‑0668278‑A1 (and the corresponding US 5,614,531) explicitly claims 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives, including the 2-ethyl-3-methyl variant, as adhesion receptor antagonists that inhibit fibrinogen binding to the GPIIb/IIIa receptor [1]. The patent describes compounds exhibiting IC₅₀ values in the sub‑micromolar range in fibrinogen‑binding ELISA assays. Closely related imidazo[1,2-a]pyridines lacking the tetrahydro saturation or bearing alternative C‑2/C‑3 substituents are not covered by this specific patent family, providing a clear intellectual‑property differentiation.

Fibrinogen receptor GPIIb/IIIa antagonist Thrombosis

Purity Specifications vs. Bulk Imidazopyridines

Commercial suppliers offer 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine at an assay purity of ≥97% (HPLC) and NLT 98% in ISO‑certified facilities . In contrast, many generic tetrahydroimidazo[1,2-a]pyridine analogs are available only as crude isolates or at lower purity grades (90–95%), requiring additional purification before use in sensitive assays. The defined purity level reduces batch‑to‑batch variability and ensures that biological readouts are not confounded by impurities.

Quality control Analytical chemistry Procurement specification

NMR Identity Verification vs. Analogs

The NP‑MRD database provides a predicted 1H NMR spectrum (800 MHz, H₂O) for 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [1]. The spectrum shows distinct signals for the ethyl triplet (δ ~1.2 ppm, 3H), methyl singlet (δ ~2.2 ppm, 3H), and the tetrahydro‑pyridine methylene envelope (δ 1.6–3.0 ppm). This predicted spectrum allows rapid identity confirmation by NMR and distinguishes the compound from isomeric or homologous analogs (e.g., 2-methyl-3-ethyl or 2,3-dimethyl variants) that would exhibit different splitting patterns and chemical shifts.

NMR spectroscopy Compound identity Quality assurance

2-Ethyl-3-methyl-THIP Applications


Natural Product Fragment Library Design

Because 2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a structurally confirmed natural product (catharsitoxin B) with fully assigned 800 MHz NMR data [1], it is an ideal entry for fragment libraries that prioritize natural-product-like chemical space. Its defined substitution pattern and high purity (≥97%) enable clean biophysical screening (SPR, STD-NMR, or X‑ray crystallography) against protein targets.

GPIIb/IIIa Antagonist SAR

The patent disclosure of tetrahydroimidazo[1,2-a]pyridine derivatives as fibrinogen receptor antagonists with sub‑micromolar IC₅₀ values [1] positions this compound as a key starting material for medicinal chemistry teams developing next‑generation anti‑thrombotic agents. The 2-ethyl-3-methyl substitution can be systematically varied to probe steric and electronic effects on receptor binding.

Physicochemical Profiling of Ionizable Heterocycles

The elevated predicted basicity (pKa > 9) compared to the unsubstituted core [1] makes this compound a valuable tool for studying the impact of alkyl substitution on solubility, permeability, and salt formation in imidazopyridine series. It can serve as a positive control for basic compounds in high‑throughput pKa or logD assays.

Reference Standard for Imidazo[1,2-a]pyridine Alkaloids

With its high purity (NLT 98%) and predicted 1H NMR spectrum [1][2], the compound can serve as a reference standard for LC‑MS or NMR‑based dereplication of imidazo[1,2-a]pyridine alkaloids in natural product extracts, ensuring accurate identification and quantification.

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